molecular formula C10H8NNaO3S B11869067 Sodium 2-methylquinoline-6-sulphonate CAS No. 83848-51-5

Sodium 2-methylquinoline-6-sulphonate

Cat. No.: B11869067
CAS No.: 83848-51-5
M. Wt: 245.23 g/mol
InChI Key: QYPOYQXFHWKABL-UHFFFAOYSA-M
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Description

Sodium 2-methylquinoline-6-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylquinoline-6-sulphonate typically involves the sulfonation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 2-methylquinoline is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the final product. These processes are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylquinoline-6-sulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to 2-methylquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-methylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Sodium 2-methylquinoline-6-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe in biochemical assays due to its ability to bind to specific biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-methylquinoline-6-sulphonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonate group enhances its solubility and facilitates its interaction with polar biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Sodium quinoline-6-sulphonate: Similar structure but lacks the methyl group at the 2-position.

    Sodium 2-chloroquinoline-6-sulphonate: Contains a chlorine atom instead of a methyl group.

    Sodium 2-methylquinoline-8-sulphonate: Sulfonate group is positioned at the 8-position instead of the 6-position.

Uniqueness: Sodium 2-methylquinoline-6-sulphonate is unique due to the presence of the methyl group at the 2-position and the sulfonate group at the 6-position. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

83848-51-5

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

IUPAC Name

sodium;2-methylquinoline-6-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

QYPOYQXFHWKABL-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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